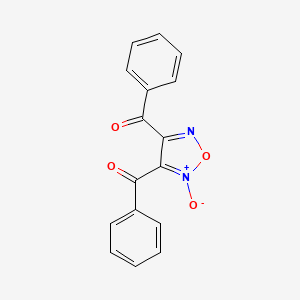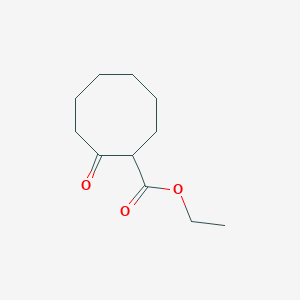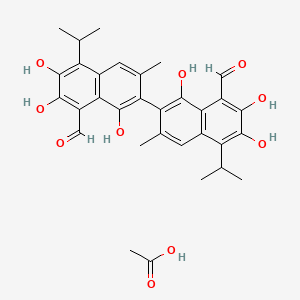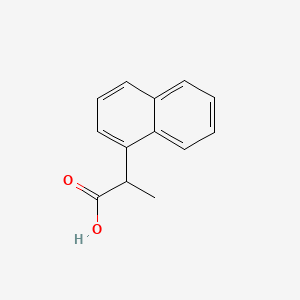
alpha-Methyl-1-naphthaleneacetic acid
描述
Alpha-Methyl-1-naphthaleneacetic acid: is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a methyl group attached to the alpha position of the naphthalene ring and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of alpha-Methyl-1-naphthaleneacetic acid is the S-phase kinase-associated protein 1 . This protein plays a crucial role in various cellular processes, including cell cycle progression, signal transduction, and apoptosis.
Mode of Action
This compound is a synthetic plant hormone in the auxin family . It acts as a rooting agent and is used for the vegetative propagation of plants from stem and leaf cuttings . It is also used for plant tissue culture .
Biochemical Pathways
The compound has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid . As an auxin, it also prevents premature dropping and thinning of fruits from stems .
Pharmacokinetics
It is known that the compound is soluble in organic solvents . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in a variety of effects at the molecular and cellular level. It promotes root formation in cuttings and tissue culture, and it prevents premature fruit drop . At high concentrations, it can be toxic to plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it must be applied in concentrations ranging from 20–100 μg/mL to obtain its desired effects . Furthermore, the compound undergoes oxidation reactions with hydroxyl radicals and sulfate radicals in the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-1-naphthaleneacetic acid typically involves the alkylation of 1-naphthaleneacetic acid with a methylating agent. One common method is the Friedel-Crafts alkylation, where 1-naphthaleneacetic acid reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: Alpha-Methyl-1-naphthaleneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
科学研究应用
Alpha-Methyl-1-naphthaleneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
1-Naphthaleneacetic acid: Lacks the methyl group at the alpha position.
2-Naphthaleneacetic acid: The acetic acid moiety is attached to the 2-position of the naphthalene ring.
Alpha-Methyl-2-naphthaleneacetic acid: Similar structure but with the methyl group at the 2-position
Uniqueness: Alpha-Methyl-1-naphthaleneacetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the alpha-methyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCNNDPZFOVURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953257 | |
| Record name | 2-(Naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3117-51-9 | |
| Record name | 2-(1-Naphthyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneacetic acid, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
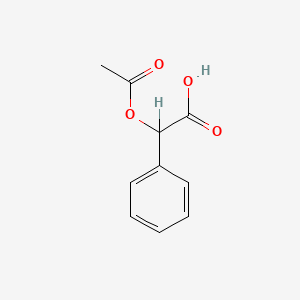
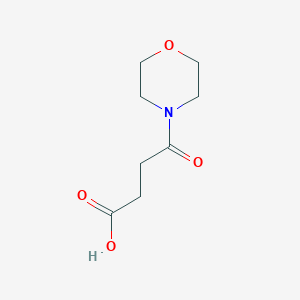
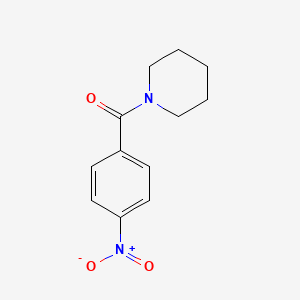
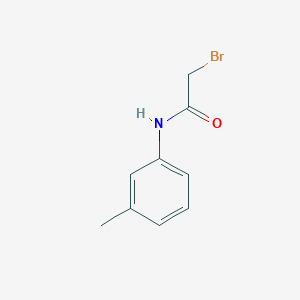
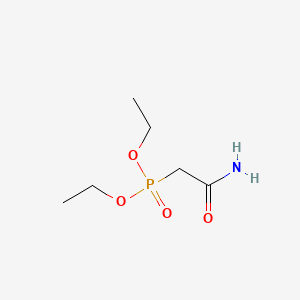
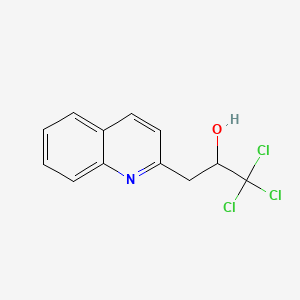
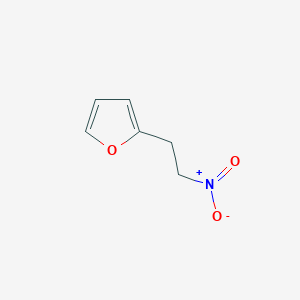
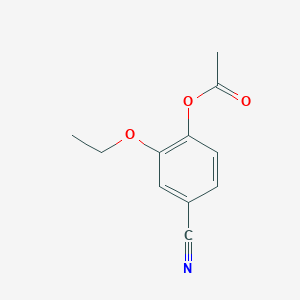
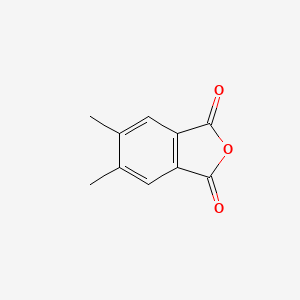
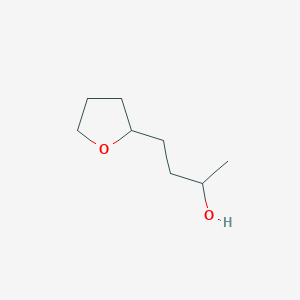
![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)
